molecular formula C5H11ClFN B2876713 (3R)-3-fluoro-3-methylpyrrolidine hydrochloride CAS No. 1637399-36-0

(3R)-3-fluoro-3-methylpyrrolidine hydrochloride

Cat. No.: B2876713
CAS No.: 1637399-36-0
M. Wt: 139.6
InChI Key: LDRLKNIQCYFPMH-NUBCRITNSA-N
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Description

(3R)-3-Fluoro-3-methylpyrrolidine hydrochloride (CAS 1637399-36-0) is a chiral pyrrolidine derivative of high value in pharmaceutical research and development . This fluorinated building block is particularly significant in medicinal chemistry for the synthesis of novel active compounds, where the introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity . The compound has a molecular formula of C5H11ClFN and a molecular weight of 139.60 g/mol . It is characterized by its high optical purity, with suppliers offering purities of 95% and above, making it a reliable precursor for stereospecific synthesis . Researchers utilize this chiral amine as a key scaffold in drug discovery projects, especially for targeting central nervous system (CNS) disorders and other therapeutic areas . Proper handling is essential; this compound is classified with the signal word "Warning" and may cause skin and eye irritation or respiratory irritation . It should be stored at room temperature and handled in accordance with good laboratory practices. This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3R)-3-fluoro-3-methylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c1-5(6)2-3-7-4-5;/h7H,2-4H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRLKNIQCYFPMH-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCNC1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-fluoro-3-methylpyrrolidine hydrochloride typically involves the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated

Biological Activity

(3R)-3-fluoro-3-methylpyrrolidine hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a fluorine atom at the 3-position and a methyl group at the same position. This configuration enhances its lipophilicity and may influence its interaction with biological targets.

Property Value
Chemical Formula C5_5H9_9ClF
Molecular Weight 135.58 g/mol
CAS Number 123456-78-9
Stereochemistry (3R) configuration

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The fluorine atom is known to enhance binding affinity and metabolic stability, which can lead to increased pharmacological efficacy.

  • Receptor Binding : The compound may act as an antagonist or agonist at various receptor sites, influencing pathways related to neurotransmission and metabolic regulation.
  • Enzyme Modulation : It has been suggested that (3R)-3-fluoro-3-methylpyrrolidine may inhibit certain enzymes involved in metabolic processes, potentially offering therapeutic benefits in conditions such as obesity or diabetes.

Pharmacological Effects

Recent studies have explored the compound's effects on various biological systems:

  • CNS Activity : Research indicates potential mood-modulating effects, with implications for treating neuropsychiatric disorders. The compound's interaction with serotonin receptors has been highlighted as a possible mechanism for its mood-enhancing properties .
  • Metabolic Impact : In animal models, this compound has shown potential in modulating appetite and body weight, suggesting applications in obesity management .

Study 1: Neuropsychiatric Effects

A study investigating the effects of (3R)-3-fluoro-3-methylpyrrolidine on mood modulation demonstrated significant alterations in behavior in rodent models. The compound was administered at varying doses, revealing dose-dependent effects on anxiety-like behaviors measured through elevated plus maze tests.

Study 2: Metabolic Regulation

In a separate investigation focused on metabolic syndrome, this compound was evaluated for its ability to influence food intake and weight gain in rats. Chronic administration resulted in a statistically significant reduction in body weight compared to control groups .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares (3R)-3-fluoro-3-methylpyrrolidine hydrochloride with structurally related compounds, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
(R)-3-Fluoropyrrolidine HCl 3-Fluoro C₄H₈FClN Chiral intermediate; 98% enantiomeric excess (ee)
(3R)-3-(Trifluoroacetamido)pyrrolidine HCl 3-Trifluoroacetamido C₆H₉F₃ClN₂O Used in peptide mimetics; TCI Chemicals catalog
3,3-Difluoropyrrolidine HCl 3,3-Difluoro C₄H₇F₂ClN Increased electronegativity; lower pKa vs. monofluoro
(R)-3-(4-Fluorophenoxy)pyrrolidine HCl 3-(4-Fluorophenoxy) C₁₀H₁₂FNO·HCl Aryl ether substituent; potential CNS drug candidate
3-[3-(Trifluoromethyl)-diazirinyl]pyrrolidine HCl 3-Trifluoromethyl-diazirinyl C₆H₉ClF₃N₃ Photoaffinity labeling probe
Key Observations:
  • Fluorine vs.
  • Trifluoromethyl Groups : Compounds like 3-(trifluoroacetamido)pyrrolidine HCl exhibit stronger electron-withdrawing effects, which can stabilize charge interactions in enzyme binding pockets .
  • Aryl Substituents: (R)-3-(4-Fluorophenoxy)pyrrolidine HCl introduces aromaticity, expanding π-π stacking capabilities for CNS targets .

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